Cas no 950125-64-1 (N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide)

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound characterized by its unique aromatic structure and diverse pharmacological potential. This compound exhibits high specificity in binding to certain cellular receptors, making it a valuable tool in drug discovery and research. Its stability and bioavailability make it an ideal candidate for further development into potential therapeutic agents.
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide structure
950125-64-1 structure
Product Name:N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide
CAS No:950125-64-1
MF:C18H16N2O2
MW:292.331844329834
CID:5671592
PubChem ID:17534615
Update Time:2025-06-20

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS034544221
    • N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide
    • SCHEMBL14305718
    • 950125-64-1
    • Z73329523
    • EN300-26867754
    • CHEMBL3715731
    • Inchi: 1S/C18H16N2O2/c21-18(16-11-12-5-1-3-7-14(12)19-16)20-15-9-10-22-17-8-4-2-6-13(15)17/h1-8,11,15,19H,9-10H2,(H,20,21)
    • InChI Key: SQDXTFZZVRSBBQ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(CC1)NC(C1=CC2C=CC=CC=2N1)=O

Computed Properties

  • Exact Mass: 292.121177757g/mol
  • Monoisotopic Mass: 292.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 54.1Ų

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide Pricemore >>

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Additional information on N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide

Introduction to N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide (CAS No. 950125-64-1)

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide, identified by its CAS number 950125-64-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound incorporates elements from two distinct heterocyclic systems: the benzopyran and indole moieties, which are well-documented for their pharmacological properties.

The benzopyran moiety, specifically the 3,4-dihydro-2H-1-benzopyran scaffold, is known for its role in various bioactive molecules. This structural unit is often associated with properties such as anti-inflammatory and antioxidant effects, making it a valuable component in drug design. The indole ring system, on the other hand, is renowned for its presence in numerous pharmacologically active compounds, including those with antidepressant, antitumor, and antimicrobial properties. The combination of these two motifs in N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide suggests a compound with multifaceted biological activities.

In recent years, there has been a surge in research focused on developing molecules that can modulate complex biological pathways. N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide represents a promising candidate in this context. Its unique structural features position it as a potential scaffold for the discovery of new drugs targeting various diseases. The compound's ability to interact with biological targets at multiple levels makes it an attractive subject for further investigation.

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide involves a series of well-established chemical transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of the benzopyran core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps are then employed to introduce the indole moiety and the carboxamide group. These synthetic strategies require precise control over reaction conditions to ensure high yields and purity of the final product.

The pharmacological evaluation of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide has been a focal point of recent studies. Initial in vitro assays have demonstrated promising activities against several biological targets relevant to human health. For instance, preliminary data suggest that this compound exhibits inhibitory effects on enzymes involved in inflammation and pain signaling. Additionally, its interaction with receptors and ion channels has been explored, revealing potential therapeutic benefits in conditions such as neurodegeneration and cardiovascular disorders.

The interest in N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-indole-2-carboxamide extends beyond its isolated activities. Researchers are increasingly focusing on understanding how different structural components contribute to overall biological function. By employing computational methods such as molecular docking and virtual screening, scientists can predict potential binding interactions between this compound and biological targets. These insights not only accelerate the drug discovery process but also provide valuable information for optimizing lead compounds.

In conclusion, N-(3,4-dihydro-2H-1-benzopyran-4-ylyl)--indolecarboxamide (CAS No. 95012564)) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing health challenges faced by society today.

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